Heme d(1)

Description

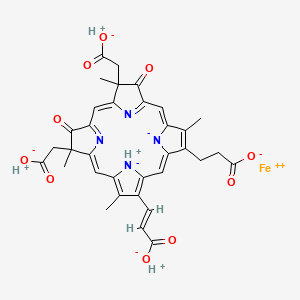

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

59948-35-5 |

|---|---|

Molecular Formula |

C34H30FeN4O10 |

Molecular Weight |

710.5 g/mol |

IUPAC Name |

3-[18-[(E)-2-carboxylatoethenyl]-8,13-bis(carboxylatomethyl)-3,8,13,17-tetramethyl-7,12-dioxoporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |

InChI |

InChI=1S/C34H32N4O10.Fe/c1-15-17(5-7-27(39)40)21-10-22-18(6-8-28(41)42)16(2)20(36-22)11-25-33(3,13-29(43)44)32(48)24(38-25)12-26-34(4,14-30(45)46)31(47)23(37-26)9-19(15)35-21;/h6,8-12H,5,7,13-14H2,1-4H3,(H6,35,36,37,38,39,40,41,42,43,44,45,46,47,48);/q;+2/p-2/b8-6+; |

InChI Key |

YTCKFKAUGWIMPJ-WVLIHFOGSA-L |

SMILES |

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(C(=O)C(=N4)C=C5C(C(=O)C(=N5)C=C1[N-]2)(C)CC(=O)[O-])(C)CC(=O)[O-])C)C=CC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Isomeric SMILES |

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(C(=O)C(=N4)C=C5C(C(=O)C(=N5)C=C1[N-]2)(C)CC(=O)[O-])(C)CC(=O)[O-])C)/C=C/C(=O)[O-])CCC(=O)[O-].[Fe+2] |

Canonical SMILES |

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(C(=O)C(=N4)C=C5C(C(=O)C(=N5)C=C1[N-]2)(C)CC(=O)[O-])(C)CC(=O)[O-])C)C=CC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Synonyms |

heme d(1) heme d1 |

Origin of Product |

United States |

Biosynthesis of Heme D 1

Initial Steps from Common Tetrapyrrole Precursors

The journey to Heme d1 begins with a precursor common to the synthesis of all tetrapyrroles, including hemes, chlorophylls, and vitamin B12. frontiersin.orgd-nb.info This shared origin underscores the evolutionary interconnectedness of these vital biomolecules.

Uroporphyrinogen III as a Core Precursor

The biosynthesis of Heme d1 initiates from uroporphyrinogen III, the last common precursor for all naturally occurring tetrapyrroles. frontiersin.orgnih.gov This molecule stands at a critical metabolic branchpoint, where its fate is determined by the enzymatic pathways present in the organism. frontiersin.orgnih.gov The formation of uroporphyrinogen III itself is a conserved process, arising from the cyclization of the linear tetrapyrrole, hydroxymethylbilane. asm.orgfrontiersin.org In the context of Heme d1 synthesis, uroporphyrinogen III is shunted away from the pathways leading to protoporphyrin IX (the precursor to most hemes) and instead enters a specialized route. frontiersin.orgasm.org

Siroheme (B1205354) as a Key Intermediate in Heme d1 Biogenesis

A pivotal discovery in understanding Heme d1 synthesis was the identification of siroheme as a key intermediate. pnas.orgauburn.edu Siroheme, itself a prosthetic group for sulfite (B76179) and nitrite (B80452) reductases, is synthesized from uroporphyrinogen III through a series of enzymatic reactions including methylation and dehydrogenation. pnas.orgresearchgate.net The pathway to siroheme involves the initial methylation of uroporphyrinogen III to form precorrin-2. pnas.org This intermediate is then dehydrogenated to produce sirohydrochlorin, which subsequently undergoes ferrochelation to yield siroheme. pnas.orgauburn.edu The realization that Heme d1 synthesis proceeds via siroheme revealed a "molecular hijacking" of this pathway, where an existing metabolic product is repurposed for a different biosynthetic end. pnas.orgpnas.orgkent.ac.uk

Dedicated Enzymatic Pathway for Heme d1 Elucidation

The conversion of siroheme to Heme d1 requires a dedicated set of enzymes, many of which are encoded within a specific gene cluster known as the nir operon. pnas.orgresearchgate.net This genetic organization ensures the coordinated expression of the proteins necessary for this specialized metabolic process.

The nir Operon and Associated Gene Organization in Denitrifying Bacteria

In denitrifying bacteria such as Pseudomonas aeruginosa and Paracoccus denitrificans, the genes required for Heme d1 biosynthesis are typically clustered together in the nir operon. pnas.orgresearchgate.netresearchgate.net This operon often includes nirS, the gene encoding the cytochrome cd1 nitrite reductase for which Heme d1 is the cofactor, alongside a suite of nir genes (nirE, C, F, D, L, G, H, J, N) responsible for the synthesis and insertion of Heme d1. pnas.orgresearchgate.netresearchgate.net This genetic linkage ensures that the production of the apoprotein and its unique cofactor are co-regulated, often in response to the presence of nitric oxide. pnas.org

| Gene | Encoded Protein/Function | Organism Example |

| nirS | Cytochrome cd1 nitrite reductase | Pseudomonas aeruginosa |

| nirE | S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase | Pseudomonas aeruginosa, Paracoccus denitrificans |

| nirF | Periplasmic protein essential for Heme d1 production | Pseudomonas aeruginosa |

| nirJ | Radical SAM enzyme involved in modifying didecarboxysiroheme | Paracoccus pantotrophus |

| nirDLGH | Enzyme complex for decarboxylation of siroheme | Paracoccus pantotrophus |

Catalytic Roles of Specific Biosynthetic Enzymes

The conversion of siroheme to Heme d1 involves a series of intricate enzymatic transformations. The initial step is the decarboxylation of siroheme at the C12 and C18 positions to form didecarboxysiroheme, a reaction catalyzed by the NirDLGH protein complex. pnas.orgresearchgate.net Subsequent modifications are carried out by other Nir enzymes. For instance, the radical SAM enzyme NirJ is believed to be responsible for replacing the propionate (B1217596) side chains at C3 and C8 with oxo groups. pnas.orgresearchgate.net The final step in the pathway is the introduction of a double bond into the propionate side chain at C17, a reaction that may be catalyzed by the periplasmic protein NirF. pnas.orgbiorxiv.org

A crucial enzyme at the entry point of the Heme d1 pathway is NirE, an S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferase. nih.govuea.ac.uk NirE catalyzes the methylation of uroporphyrinogen III at positions C-2 and C-7 to produce precorrin-2. nih.govnih.govuea.ac.uk This reaction is a critical branching point, committing the precursor to the siroheme and subsequently the Heme d1 biosynthetic route. nih.govebi.ac.uk

NirJ: Radical S-Adenosylmethionine Enzyme Activity and Propionate Side Chain Processing

The enzyme NirJ is a critical component of the heme d(1) biosynthetic machinery, belonging to the radical S-adenosyl-L-methionine (SAM) superfamily. acs.orgnih.govwikipedia.org These enzymes utilize a [4Fe-4S] cluster to cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical that initiates catalysis. wikipedia.orgresearchgate.net NirJ specifically catalyzes the removal of the two propionate side chains from pyrrole (B145914) rings A and B of the DDSH intermediate. acs.orgnih.govresearchgate.net

Research has demonstrated that NirJ contains two iron-sulfur clusters. nih.govresearchgate.net An N-terminal [4Fe-4S] cluster is vital for the initial cleavage of SAM, while an auxiliary [4Fe-4S] cluster is also present. nih.govresearchgate.net In vitro assays using the purified NirJ in complex with its substrate, DDSH, confirmed that the enzyme facilitates the removal of the two propionate side chains. nih.gov More recent studies have identified acrylate (B77674) as the byproduct of this cleavage reaction and provided strong evidence that the final product of the NirJ-catalyzed reaction contains methylene (B1212753) groups at positions C3 and C8 of the tetrapyrrole macrocycle. researchgate.net This finding suggests that the formation of the final keto groups found in mature heme d(1) may require an additional enzymatic step or cofactor that was not present in the in vitro experiments. nih.govresearchgate.net

Table 1: Key Features of the NirJ Enzyme

| Feature | Description | Source(s) |

|---|---|---|

| Enzyme Class | Radical S-Adenosylmethionine (SAM) Enzyme | acs.orgnih.gov |

| Substrate | 12,18-didecarboxysiroheme (DDSH) | acs.orgnih.gov |

| Reaction | Removal of two propionate side chains from rings A and B | acs.orgnih.govresearchgate.net |

| Cofactors | Two [4Fe-4S] clusters | nih.govresearchgate.net |

| Byproduct | Acrylate | researchgate.net |

| Product Feature | Methylene groups at C3 and C8 | researchgate.net |

NirF: Insights into Dihydroheme d(1) Conversion and Periplasmic Transport

NirF is another protein essential for the production of heme d(1). pnas.orguniprot.org It is a periplasmic protein, and in some bacteria like Pseudomonas aeruginosa, it is anchored to the membrane, a localization that is required for its function in vivo. researchgate.net While its precise catalytic role has been a subject of investigation, it is clear that its presence is indispensable for heme d(1) formation. biorxiv.orgresearchgate.net

Initial hypotheses suggested NirF might possess dehydrogenase activity, possibly mediating the final step of converting the propionate side chain on ring D to an acrylate group. pnas.orgpnas.org Other proposed roles included its involvement in forming the carbonyl functions at C3 and C8. biorxiv.org Structural and functional studies have shown that NirF exists as a homodimer of eight-bladed β-propeller domains and can bind both heme d(1) and its immediate precursor, dihydro-heme d(1) (dd1). biorxiv.orgresearchgate.net The crystal structure of NirF in complex with dd1 (B8235259) has provided a detailed view of the binding site. researchgate.net Mutagenesis experiments on residues near this site, which were shown to be essential for denitrification but not for protein stability or ligand binding, strongly suggest that NirF has a yet-to-be-identified enzymatic activity and is not merely a chaperone protein. researchgate.net It is also known to transiently interact with NirS and NirN during the maturation of the final cytochrome cd(1). iucr.org

NirN: Dihydroheme d(1) Dehydrogenase Activity and the Terminal Step of Biosynthesis

The final step in the biosynthesis of heme d(1) is the conversion of dihydro-heme d(1) to the mature cofactor. nih.govd-nb.infoberkeley.edu This reaction involves the two-electron oxidation of the propionate side chain on pyrrole ring D to form the characteristic acrylate side chain. nih.govnih.govresearchgate.net This crucial transformation is catalyzed by the periplasmic enzyme NirN. nih.govd-nb.infouniprot.org

Studies in Pseudomonas aeruginosa lacking the nirN gene showed that while the organism could not produce mature heme d(1), it accumulated a precursor, which was identified as dihydro-heme d(1). nih.govd-nb.infoberkeley.edu Subsequent in vitro experiments confirmed that purified NirN could convert dihydro-heme d(1) into heme d(1). nih.govberkeley.eduresearchgate.net NirN is a remarkable dehydrogenase as it does not utilize common cofactors like NAD+ or FAD. nih.gov Instead, it employs a novel electron-bifurcating mechanism. nih.govberkeley.eduresearchgate.net During the two-electron oxidation of its substrate, one electron is transferred to its own heme c cofactor, while the second electron reduces the iron center of the substrate/product itself from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. berkeley.eduresearchgate.net

The crystal structure of NirN from P. aeruginosa has been solved, both with and without its substrate bound. nih.gov Structurally, the monomeric NirN consists of a cytochrome c domain and an eight-bladed β-propeller domain that binds heme d(1), similar to NirS, though their relative orientation differs. nih.gov The structural data identified key amino acid residues, including Tyr461 and His417, positioned near the hydrogen atoms that are removed during catalysis, highlighting their critical role in the dehydrogenation reaction. nih.gov

Exploration of Alternative Heme Biosynthesis Routes Involving Heme d(1)

The biosynthesis of heme d(1) is intrinsically linked to an "alternative" pathway for heme synthesis, which deviates significantly from the classical route known in eukaryotes and many bacteria. pnas.orgmdpi.com The classical pathway proceeds from uroporphyrinogen III through a series of decarboxylations to form protoporphyrin IX, which is then chelated with iron. nih.govmdpi.com In contrast, the alternative pathway, found in some sulfate-reducing bacteria and archaea, hijacks the siroheme biosynthetic machinery. pnas.orgnih.govnih.gov

This alternative route also begins with uroporphyrinogen III, but instead of decarboxylation, it undergoes methylation to precorrin-2, the precursor to siroheme. pnas.orgnih.govnih.gov The heme d(1) pathway is a branch of this larger alternative framework. pnas.orgpnas.org After the formation of siroheme, it is decarboxylated by the NirDLGH protein complex to yield didecarboxysiroheme. pnas.orgpnas.org At this point, the pathway diverges. For heme d(1) synthesis, NirJ acts on didecarboxysiroheme to modify the propionate side chains. pnas.orgpnas.org In the alternative heme (ahb) pathway, homologous enzymes catalyze the conversion of didecarboxysiroheme into Fe-coproporphyrin, which is then transformed into heme. pnas.orgacs.org The discovery of this shared intermediate, siroheme, revealed a surprising and elegant molecular hijacking strategy, connecting the biosynthesis of two distinct hemes. pnas.orgnih.gov

Mechanistic Research on Heme d(1) Transport and Insertion into Apocytochromes

The final stages of heme d(1) biosynthesis and its subsequent insertion into the apo-cytochrome cd(1) (apo-NirS) are spatially segregated from the initial steps, occurring in the bacterial periplasm. nih.govnih.gov This necessitates a mechanism for transporting the heme d(1) precursor across the cytoplasmic membrane and a dedicated machinery for its insertion into the final protein scaffold. nih.govnih.govresearchgate.net

While the precise transport system remains to be fully elucidated, the roles of periplasmic proteins NirF and NirN extend beyond catalysis to include cofactor trafficking. It has been demonstrated that NirS maturation involves transient interactions with both NirF and NirN. researchgate.netiucr.org NirN, in particular, has been shown to bind heme d(1) in vitro and subsequently transfer the cofactor to apo-NirS. d-nb.info The absence of NirN leads to the incorrect incorporation of the dihydro-heme d(1) precursor into NirS, resulting in a less active enzyme. iucr.orgresearchgate.net

The process of inserting heme into apocytochromes is complex, as exemplified by the well-studied cytochrome c maturation (Ccm) system in bacteria. researchgate.netacs.org This system involves multiple membrane proteins that facilitate heme transport across the membrane and its covalent attachment to the apoprotein. researchgate.netresearchgate.net This involves a heme chaperone, CcmE, which transiently binds heme before its transfer to the final apocytochrome. researchgate.netacs.org Although the specific proteins differ, the general principles of a dedicated transport and insertion system are likely to apply to the maturation of cytochrome cd(1), with NirN and NirF playing key roles in the final periplasmic stages of heme d(1) delivery and insertion. researchgate.netiucr.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Heme d(1) | |

| Dihydro-heme d(1) | dd1 |

| Siroheme | |

| Uroporphyrinogen III | Uro'gen III |

| Precorrin-2 | |

| 12,18-didecarboxysiroheme | DDSH |

| S-Adenosyl-L-methionine | SAM |

| Acrylate | |

| Fe-coproporphyrin | |

| Sirohydrochlorin | |

| Protoporphyrin IX |

Structure Function Relationships of Heme D 1

Unique Macrocyclic Architecture and Its Influence on Reactivity

Heme d(1) possesses a unique dioxo-isobacteriochlorin structure, which distinguishes it from other hemes like protoporphyrin IX (heme b), heme c, and siroheme (B1205354). acs.orgnih.gov While siroheme and heme d(1) are both isobacteriochlorins, featuring two adjacent partially saturated pyrrole (B145914) rings, their peripheral groups differ significantly. acs.org Heme d(1) is characterized by oxo (ketone) groups at positions 3 and 8 of the partially saturated pyrrole rings, methyl groups at positions 2 and 7, methyl groups replacing acetate (B1210297) groups at C12 and C18, and an acrylate (B77674) group oxidized from a propionate (B1217596) group at C17. acs.orgnih.gov

This specific arrangement of substituents and the presence of two partially saturated pyrroles lead to a severely ruffled or nonplanar macrocycle structure, a key feature evident from crystal structures. acs.org The distortion of the macrocycle in heme d(1) is more pronounced than in other chlorins, such as heme d found in Escherichia coli catalase HPII, which has a cis-hydroxychlorin γ-spirolactone structure and is less ruffled than siroheme or heme d(1). acs.org

The unique electronic nature of heme d(1), influenced by the conjugation of the two keto groups and the acrylate moiety, in conjunction with its distorted macrocycle, plays a significant role in determining its vibrational properties and influencing the binding of exogenous ligands. acs.org The unusual structure of heme d(1) is intrinsically linked to its reactivity within the enzyme. colab.wsresearchgate.net

Research on the Coordination Environment and Axial Ligation of the Heme d(1) Iron Center

The iron ion in heme proteins is typically coordinated by four nitrogen atoms from the tetrapyrrole ring and one or two axial ligands provided by amino acid residues from the protein. lu.sewikipedia.org These axial ligands are crucial in tuning the electronic properties of the heme cofactor. nih.gov In cytochrome cd(1) nitrite (B80452) reductase, heme d(1) serves as one of the redox centers, alongside a c-type heme. acs.org While the c-type heme in the reduced form of the enzyme is ligated by His-Met, the axial ligation of the heme d(1) iron center is critical for its catalytic function in nitrite reduction. nih.gov

Studies on the enzyme have shown that the ferrous d(1) cofactor binds diatomic π-acid ligands such as CO and NO, forming very stable complexes. acs.org The specific amino acid residue(s) providing axial ligation to the heme d(1) iron center in the enzyme contribute to its unique electronic environment and reactivity towards these ligands. While the search results highlight the importance of axial ligation in general heme proteins, specific details regarding the identity of the axial ligand(s) to heme d(1) in cytochrome cd(1) nitrite reductase from the provided sources are not explicitly detailed, beyond the general understanding that the protein scaffold coordinates the heme iron. nih.govsemanticscholar.org However, it is noted that in heme d(1), siroheme, and heme d, the proximal ligands are histidine, cysteine, and tyrosine, respectively, in their respective enzymes, suggesting a histidine ligand for heme d(1) in cytochrome cd(1) nitrite reductase. acs.org

Redox Properties and Potential Modulation in Heme d(1)-Containing Enzymes

The ability of the heme iron to exist in different oxidation states (Fe2+ and Fe3+) is fundamental to the diverse functions of hemoproteins, including electron transfer and catalysis. lu.sewikipedia.org The redox potential of a heme is significantly influenced by its molecular environment, including the protein scaffold and the nature of the axial ligands. semanticscholar.orged.ac.uk The range of heme protein redox potentials is vast, spanning from -550 mV to +450 mV versus the standard hydrogen electrode (SHE). semanticscholar.orgnih.gov

For heme d(1), its presence in cytochrome cd(1) nitrite reductase, an enzyme involved in electron transfer and catalysis, implies that its redox properties are finely tuned for its specific role in nitrite reduction. The unique structure of heme d(1), particularly the presence of electron-withdrawing substituents, is suggested to contribute to more positive reduction potentials compared to heme b. nih.gov

Ligand Binding Dynamics and Their Catalytic Implications

The ability of heme d(1) to bind small gaseous molecules is central to the catalytic mechanism of cytochrome cd(1) nitrite reductase. The enzyme catalyzes the reduction of nitrite (NO2-) to nitric oxide (NO) at the heme d(1) center. acs.orgresearchgate.net

Nitric Oxide (NO) Interactions and Product Inhibition Mechanisms

Nitric oxide (NO), the product of the nitrite reduction catalyzed by cytochrome cd(1) nitrite reductase, can interact with the ferrous d(1) cofactor. This interaction is characterized by an extremely high affinity, leading to the formation of a stable NO-bound heme d(1) complex. acs.org The formation of this complex can result in product inhibition of the enzyme, as the binding of NO to the active site prevents further catalytic turnover. acs.org

Resonance Raman studies have investigated the properties of NO binding to the d(1) site of the reduced enzyme, revealing unusually high frequencies for the Fe-NO stretching vibrations compared to other ferrous heme complexes. acs.org This suggests strong bonding of NO to the heme d(1), which contributes to the stability of the inhibited state. acs.org The dissociation of NO from the ferric d(1)-NO complex is a critical step for the enzyme to be re-reduced and continue catalysis. acs.org

NO is a potent signaling molecule and can interact with various redox-sensitive proteins, including heme-copper oxidases, where it can also act as an inhibitor. mdpi.comencyclopedia.pub The high affinity of heme d(1) for NO highlights a potential regulatory point in the denitrification pathway, where accumulation of the product can directly downregulate enzyme activity.

Carbon Monoxide (CO) and Other Exogenous Ligand Studies

Similar to NO, carbon monoxide (CO) is another diatomic π-acid ligand that can bind to the reduced d(1) heme of cytochrome cd(1) nitrite reductase, forming stable complexes. acs.org Studies involving CO binding, often using techniques like resonance Raman spectroscopy, provide insights into the electronic and structural properties of the heme d(1) active site and its interaction with small molecules. acs.org The Fe-CO stretching vibrational frequencies in the cd(1) nitrite reductase are also unusually high compared to other ferrous heme complexes, indicating strong bonding. acs.org

Studies on other heme proteins, such as bacterial gas sensor proteins like FixL and Dos, have also utilized CO and other ligands (like O2 and cyanide) to probe ligand binding dynamics and their influence on protein conformation and signaling. nih.govresearchgate.netpnas.org These studies demonstrate that ligand binding kinetics can be influenced by factors such as the presence of other protein domains, the dimerization state of the protein, and the ligation state of other heme centers in multi-heme proteins. nih.govresearchgate.net While these specific examples pertain to different heme proteins, the general principles of ligand binding dynamics and their modulation by the protein environment are relevant to understanding the behavior of heme d(1) within cytochrome cd(1) nitrite reductase.

Research using density functional theory (DFT) has also been employed to study the binding of CO, NO, and O2 to heme proteins, exploring the influence of direct electrostatic interactions from amino acid side chains and indirect interactions within the coordination sphere on ligand binding energies and vibrational frequencies. mdpi.com These theoretical approaches complement experimental studies in elucidating the nuances of ligand interactions with heme cofactors.

Heme-Protein Interactions and Allosteric Conformational Plasticity

The function of heme d(1) is intrinsically linked to its interaction with the protein scaffold of cytochrome cd(1) nitrite reductase. The protein provides the specific environment that dictates the heme's unique structural features, coordination environment, redox properties, and ligand binding characteristics. ed.ac.uk

Heme-protein interactions involve a combination of forces, including hydrophobic contacts, π-stacking interactions between aromatic residues and the heme macrocycle, and hydrogen bonds. acs.org These interactions not only stabilize the heme within the protein but also play a critical role in modulating its properties. acs.org

The protein environment around the heme d(1) active site, including specific amino acid residues in the distal pocket, would influence the access and orientation of substrates and ligands, further impacting catalytic efficiency and specificity.

Cytochrome cd1 Nitrite Reductase (NirS) as a Primary Model System

Cytochrome cd1 nitrite reductase (NirS) is the primary and most well-studied enzyme known to contain heme d(1) as an essential cofactor. ontosight.ainih.govnih.govasm.org NirS is a homodimeric periplasmic enzyme found in many denitrifying bacteria, such as Pseudomonas aeruginosa and Paracoccus pantotrophus. nih.govrsc.orgiucr.orgiucr.org Each subunit of NirS contains two heme groups: a covalently bound heme c and a non-covalently bound heme d(1). nih.govrsc.orgiucr.orgiucr.org The heme c typically serves as the electron entry point, receiving electrons from external electron donors like cytochrome c551 or pseudoazurin. rsc.orgnih.gov The heme d(1), located in an eight-bladed β-propeller domain, is the catalytic site where the reduction of nitrite (NO2-) to nitric oxide (NO) occurs. nih.govnih.govasm.orgrsc.orgiucr.org This reaction is a crucial step in the bacterial denitrification pathway, which converts nitrate (B79036) to nitrogen gas. ontosight.airsc.org

The catalytic cycle of NirS involves the binding of nitrite to the ferrous heme d(1) iron. rsc.org Electron transfer from the heme d(1) iron to nitrite then leads to the formation of nitric oxide and a water molecule. rsc.org The release of nitric oxide and subsequent electron transfer steps regenerate the enzyme for further catalysis. rsc.org

Research into the biosynthesis of heme d(1) has identified several proteins encoded by the nir operon that are involved in this process. d-nb.inforesearchgate.netpnas.org Notably, the NirN protein has been identified as a key enzyme that catalyzes the final step of heme d(1) biosynthesis, which involves the introduction of a double bond into one of the propionate side chains of the precursor molecule, dihydro-heme d(1). nih.govd-nb.inforesearchgate.net Studies on nirN deletion strains have shown the accumulation of dihydro-heme d(1) in NirS, resulting in altered spectral properties and reduced enzyme activity compared to NirS containing mature heme d(1). nih.goviucr.orgiucr.orgd-nb.info This highlights the importance of the specific heme d(1) structure for optimal NirS function.

Structural studies of NirS, including the heme d(1)-free form, have provided insights into the enzyme's conformation and how it accommodates the heme cofactors. biorxiv.orgiucr.orgiucr.org The heme d(1)-free form of NirS adopts a more open conformation compared to the active, heme d(1)-bound enzyme, suggesting conformational changes are involved in cofactor binding and enzyme activity. biorxiv.orgiucr.orgiucr.org

Analysis of Electron Transfer Pathways within Multi-Heme Enzymes Incorporating Heme d(1)

In NirS, electron transfer occurs both from external donors to the heme c and internally from the heme c to the catalytic heme d(1). rsc.orgpnas.orgresearchgate.net The heme c serves as the initial electron acceptor from external sources such as cytochrome c551 or pseudoazurin. rsc.orgnih.gov These electrons are then transferred internally to the heme d(1), where the nitrite reduction takes place. rsc.orgpnas.org

The intramolecular electron transfer between the heme c and heme d(1) in NirS is a critical step in the catalytic cycle. pnas.orgresearchgate.net Studies have shown that this internal electron transfer can be influenced by allosteric interactions between the heme sites. pnas.org The rate of this electron transfer can vary significantly between NirS enzymes from different bacterial species, even when the structural distances between the hemes are similar. researchgate.net For example, the internal electron transfer rate in Pseudomonas aeruginosa NirS is considerably slower than in Paracoccus pantotrophus NirS. researchgate.net This suggests that factors beyond just the distance between the hemes, such as the protein environment and subtle structural differences, play a significant role in modulating electron transfer rates. ed.ac.ukresearchgate.net

Multi-heme proteins, in general, are known for their ability to facilitate electron transfer over significant distances and participate in complex redox pathways. nih.goved.ac.ukimrpress.comacs.org The close proximity and specific arrangement of multiple heme groups within these proteins, including the heme c and heme d(1) in NirS, are thought to facilitate efficient electron hopping or tunneling. ed.ac.ukimrpress.comacs.org The redox potentials of the individual hemes are finely tuned by their protein environment, axial ligands, and the type of porphyrin ring, which influences the directionality and efficiency of electron transfer. nih.govimrpress.comnih.gov

While NirS is the primary example of a multi-heme enzyme incorporating heme d(1), the principles of electron transfer within such systems are relevant to other multi-heme proteins involved in diverse biological processes like respiration, photosynthesis, and extracellular electron transfer. nih.goved.ac.ukimrpress.com The study of electron transfer in NirS provides valuable insights into the mechanisms by which multi-heme enzymes utilize their cofactors to perform complex redox chemistry.

Here is a table summarizing some key data points related to Heme d(1) and NirS:

| Feature | Description |

| Chemical Formula | C34H30FeN4O10 nih.gov |

| PubChem CID | 6438545 nih.govnih.gov |

| Associated Enzyme | Cytochrome cd1 Nitrite Reductase (NirS) ontosight.ainih.govnih.govasm.org |

| Biological Process | Bacterial Denitrification (Nitrite Reduction to Nitric Oxide) ontosight.ainih.govrsc.org |

| Location in NirS | Catalytic Active Site, bound in β-propeller domain rsc.orgiucr.orgiucr.org |

| Electron Transfer Role | Accepts electrons from Heme c to reduce nitrite rsc.orgpnas.org |

| Biosynthesis Enzyme | NirN (catalyzes final step) nih.govd-nb.inforesearchgate.net |

| Precursor | Dihydro-heme d(1) nih.goviucr.orgiucr.orgd-nb.info |

Mechanistic Elucidation of Heme D 1 Dependent Enzymes

Catalytic Cycle of Nitrite (B80452) Reduction to Nitric Oxide (NO) by Cytochrome cd1 Nitrite Reductase

The catalytic cycle of cytochrome cd1 nitrite reductase is a sequential process involving substrate binding, electron transfer, protonation, and product release. The proposed mechanism initiates with the fully reduced enzyme, where both heme c and heme d1 are in the ferrous (Fe²⁺) state. rsc.org

The key steps are as follows:

Substrate Binding : Nitrite (NO₂⁻) binds to the ferrous iron (Fe²⁺) of the heme d1 in the active site. rsc.org This binding is very rapid, forming a Michaelis complex. rsc.orgnih.gov The unique structure of heme d1, with its electron-withdrawing carbonyl groups, contributes to a high affinity for anionic ligands like nitrite in its reduced state. rsc.org

Intramolecular Electron Transfer and N-O Bond Cleavage : An electron is transferred from the ferrous heme d1 iron to the bound nitrite. This process is coupled with the protonation of one of the nitrite's oxygen atoms, facilitated by conserved histidine residues in the active site. rsc.orgacs.org

Water and Ferric-Nitrosyl Formation : Following a second protonation, a water molecule is eliminated, and the N-O bond is cleaved. This results in the formation of nitric oxide (NO) bound to the now oxidized, ferric (Fe³⁺) heme d1, creating a ferric-nitrosyl intermediate ({FeNO}⁶). rsc.orgacs.orgresearchgate.net

Product Release : For the cycle to continue, the NO product must dissociate from the ferric heme d1. This step is crucial to avoid inhibition. acs.orgresearchgate.net

Heme d1 Re-reduction : The ferric heme d1 is then re-reduced to its ferrous state via intramolecular electron transfer from the reduced heme c. rsc.org

Heme c Re-reduction : The oxidized heme c is subsequently reduced by an external electron donor, such as cytochrome c₅₅₁ or pseudoazurin, returning the enzyme to its fully reduced state, ready for another catalytic cycle. rsc.org

This sequence ensures the efficient conversion of nitrite to nitric oxide, a key reaction in bacterial denitrification. rsc.orgpnas.org

Investigation of Electron Transfer Kinetics and Pathways

The transfer of electrons from the periplasmic donor to the catalytic heme d1 active site is a critical, multi-step process. Electrons are first accepted by the c-type heme and then transferred internally to the d1 heme. rsc.orgscispace.com This intramolecular electron transfer (IET) is an essential step in the catalytic cycle. nih.gov

Pulse radiolysis studies have been instrumental in measuring the rates of this IET. These experiments reveal that the rate of electron transfer from heme c to heme d1 varies significantly depending on the bacterial source of the enzyme, despite the inter-heme distance being highly conserved (approximately 12 Å). researchgate.netnih.gov

| Enzyme Source | Intramolecular ET Rate (k_ET) | Conditions |

| Pseudomonas aeruginosa | 3-4.3 s⁻¹ | pH 7.0 |

| Paracoccus pantotrophus | 1400 s⁻¹ | pH 7.0 |

| Pseudomonas stutzeri | 23 s⁻¹ | pH 7.0 |

| Pseudomonas nautica | 33 s⁻¹ | - |

This table presents the varying rates of intramolecular electron transfer (IET) from heme c to heme d1 in cytochrome cd1 nitrite reductase from different bacterial species. Data sourced from kinetic studies. researchgate.netscispace.com

Research on Proton-Coupled Electron Transfer Processes

The reduction of nitrite to nitric oxide (NO₂⁻ + 2H⁺ + e⁻ → NO + H₂O) is not just an electron transfer reaction; it is intrinsically linked to proton transfer events. acs.orgebi.ac.uk This proton-coupled electron transfer (PCET) is essential for the cleavage of the N-O bond and the formation of a water molecule. researchgate.net

The active site of cytochrome cd1NiR contains key amino acid residues that act as proton donors. Two conserved histidine residues (His327 and His369 in P. aeruginosa) located in the distal pocket of the heme d1 are crucial for this process. rsc.orgpnas.org These histidines are believed to form a hydrogen-bonding network that stabilizes the bound substrate and delivers the two protons required for the dehydration of nitrite. rsc.org The reaction involves the formal double protonation of one of the nitrite's oxygen atoms, which weakens the N-O bond and facilitates the release of a water molecule upon electron transfer from the heme d1 iron. rsc.orgresearchgate.net

Studies using a product analogue, carbon monoxide (CO), have provided further insight into proton dynamics. Flash photolysis of the CO-bound enzyme from Paracoccus pantotrophus revealed that dissociation of the neutral CO ligand from the active site is followed by proton uptake from the solution. acs.orgpdbj.org This suggests that structural changes in the active site associated with ligand binding and release alter the pKa of nearby residues, leading to proton movement. acs.orgpdbj.org This proton-coupled structural change is thought to affect the redox potential of heme d1, providing a mechanism to regulate the rate-limiting internal electron transfer from heme c. acs.orgpdbj.org

Characterization of Reaction Intermediates and "Dead-End" Complex Formation

The catalytic cycle of cytochrome cd1NiR proceeds through several transient intermediates. Using rapid kinetic techniques, such as ultra-rapid mixing stopped-flow spectroscopy, researchers have been able to identify and characterize some of these species.

Michaelis Complex : Upon reaction of the fully reduced enzyme with nitrite, the first species formed is the enzyme-substrate complex, or Michaelis complex (c²⁺d²⁺-NO₂⁻). rsc.orgnih.gov This intermediate forms within the dead-time of conventional stopped-flow instruments, estimated to be on the microsecond timescale. nih.gov

Ferric-Nitrosyl Intermediate : Following electron transfer and dehydration, a key on-pathway intermediate is the ferric heme d1-nitrosyl complex (c²⁺d³⁺-NO). rsc.orgacs.org Time-resolved infrared spectroscopy has provided direct evidence for the formation of this species. acs.org This intermediate is relatively unstable, allowing for the release of the NO product to regenerate the active site. acs.org

A significant challenge for the enzyme is to avoid product inhibition. Nitric oxide binds with extremely high affinity to the reduced, ferrous (Fe²⁺) heme d1. acs.org If the ferric-nitrosyl complex (d³⁺-NO) is re-reduced by the c-heme before the NO dissociates, it forms a highly stable ferrous-nitrosyl complex (c³⁺d²⁺-NO). acs.org This complex is known as a "dead-end" complex because the dissociation of NO from this species is very slow, effectively locking the enzyme in an inactive state and causing severe product inhibition. acs.orgresearchgate.net The catalytic mechanism must therefore be precisely regulated to ensure that NO is released from the ferric heme before the subsequent electron transfer from heme c occurs, a feat potentially managed by controlling the IET rate. acs.orgscispace.com

Mechanistic Insights Derived from Site-Directed Mutagenesis Studies

Site-directed mutagenesis has been a powerful tool for probing the functional roles of specific amino acid residues within the heme d1 active site. By replacing key residues and analyzing the resulting changes in activity and structure, researchers have clarified their contributions to the catalytic mechanism.

Two invariant histidine residues in the distal pocket of heme d1, His327 and His369 (in P. aeruginosa), have been major targets of these studies.

His369 : Mutation of His369 to alanine (B10760859) (H369A) results in a drastic loss of nitrite reductase activity (reduced to ~1% of wild-type) but does not impair the enzyme's ability to reduce oxygen. pnas.orgnih.gov This mutant is unable to form a stable Michaelis complex, indicating that His369 is absolutely essential for substrate binding and/or stabilization. pnas.org It is also proposed to play a protective role, preventing the degradation of the heme d1 by reactive oxygen species. nih.gov The rate of intramolecular electron transfer in the H369A mutant was found to be almost an order of magnitude faster than in the wild-type, yet catalysis is blocked, highlighting that rapid electron transfer alone is not sufficient for function. nih.gov

His327 : The H327A mutant also loses nearly all nitrite reductase activity. pnas.org Both His mutants accumulate a catalytically inactive form, likely because the productive displacement of NO from the ferric heme d1 is impaired, leading to the formation of the dead-end complex. pnas.org

Another important residue is Tyr10 (in P. aeruginosa), which comes from the N-terminal arm of the adjacent subunit and lines the distal pocket.

Tyr10 : In the oxidized enzyme, a tyrosine residue (Tyr25 in P. pantotrophus) acts as a distal ligand to the heme d1 iron. Upon reduction, this tyrosine is released to allow substrate access. nih.gov While the corresponding Tyr10 in the P. aeruginosa enzyme is located in the distal pocket, its mutation to phenylalanine (Y10F) showed it to be less critical for the primary catalytic steps compared to the distal histidines. rsc.org

These mutagenesis studies collectively demonstrate that the distal histidines are crucial for substrate binding, proton delivery for water formation, and facilitating the timely release of the NO product to avoid the formation of the inhibitory dead-end complex. pnas.orgresearchgate.net

| Mutant (P. aeruginosa) | Effect on Nitrite Reductase Activity | Effect on O₂ Reductase Activity | Key Mechanistic Insight |

| H369A | ~99% loss | Unaffected | Essential for Michaelis complex stability and protection of heme d1. pnas.orgnih.gov |

| H327A | ~99% loss | Unaffected | Crucial for catalysis; mutation leads to accumulation of an inactive form. pnas.org |

| Y10F | Less critical | - | Plays a lesser role in catalysis compared to the distal histidines. rsc.org |

This table summarizes the effects of site-directed mutagenesis of key active site residues in P. aeruginosa cytochrome cd1 nitrite reductase. rsc.orgpnas.orgnih.gov

Advanced Spectroscopic Characterization of Heme D 1 and Its Complexes

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental tool for characterizing heme d1 and its derivatives, revealing information about the oxidation and spin state of the central iron atom and the coordination environment. The spectra are sensitive to changes in axial ligation and the surrounding protein matrix.

For instance, heme d1 extracted from Pseudomonas aeruginosa nitrite (B80452) reductase exhibits distinct absorption maxima that shift upon binding of different ligands. nih.gov The UV-Vis spectra of the heme d1 precursor, dihydro-heme d1, show a hypsochromic (blue) shift compared to heme d1, which is expected due to the absence of the acrylic double bond. d-nb.info When incorporated into apomyoglobin, the optical absorption maxima of heme d1 are observed at 629 nm and 429 nm in the oxidized state, shifting to 632 nm and 458 nm upon reduction with dithionite. nih.gov These values are different from those of heme d1 in aqueous solution, indicating the influence of the protein environment. nih.gov

The binding of dihydro-heme d1 to the NirF protein, which is involved in its biosynthesis, also induces significant spectral changes. biorxiv.org Isolated dihydro-heme d1 has absorption maxima at 401 nm (Soret band) and 683 nm. biorxiv.org Upon binding to NirF, the Soret band splits into two peaks at 393 nm and 420 nm, and the 683 nm peak shifts to 612 nm. biorxiv.org

Table 1: UV-Vis Absorption Maxima of Heme d1 and its Derivatives

| Compound | State | λmax (nm) |

| Heme d1-apomyoglobin | Oxidized | 629, 429 nih.gov |

| Heme d1-apomyoglobin | Reduced | 632, 458 nih.gov |

| Dihydro-heme d1 (isolated) | Oxidized | 401, 683 biorxiv.org |

| Dihydro-heme d1-NirF complex | Oxidized | 393, 420, 612 biorxiv.org |

| Heme d1 precursor in NirSΔN | Oxidized | 626 d-nb.info |

| Heme d1 in NirSWT | Oxidized | 642 d-nb.info |

| Heme d1 precursor in NirSΔN | Reduced | 631 d-nb.info |

| Heme d1 in NirSWT | Reduced | 649 d-nb.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Electronic Studies

NMR spectroscopy is a powerful technique for elucidating the detailed structure and electronic properties of heme d1 and its complexes.

¹H and ¹³C NMR have been instrumental in confirming the dioxoisobacteriochlorin structure of heme d1. nih.gov These techniques have been used to characterize various derivatives of heme d1, including those formed during its isolation. nih.gov Stable isotope labeling experiments using [¹³C]methionine, followed by ¹H and ¹³C NMR analysis, have shown that the methyl groups at positions C2 and C7 of the heme d1 macrocycle are derived from methionine. researchgate.netnih.gov This provides crucial information about its biosynthetic pathway. The paramagnetic nature of the iron center in many heme d1 complexes leads to large hyperfine shifts in the NMR spectra, which can provide detailed information about the electronic structure. bmrb.io

Two-dimensional exchange NMR spectroscopy (EXSY) is a valuable tool for studying the dynamics of processes such as ligand exchange at the heme iron. This technique can be used to measure the rates of exchange between different coordination states. For example, 2D exchange NMR has been used to study ligand exchange in the c-domain of cytochrome cd1, revealing an equilibrium between a dominant low-spin species and a high-spin form. nih.gov While direct studies on ligand exchange dynamics specifically for the d1 heme are less common in the provided literature, the principles of this technique are applicable to understanding the kinetics of ligand binding and dissociation from the heme d1 active site. The rate of heme reorientation within the protein pocket, which can be monitored by NMR, provides insights into the openness and dynamics of the heme pocket. nih.gov

Application of 1H and 13C NMR for Structural Elucidation of Heme d(1) and Derivatives

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Analysis

EPR spectroscopy is highly sensitive to the spin state of the iron center in heme d1 and is used to characterize its magnetic properties. The EPR spectrum of chloride-ferriheme d1 displays a characteristic g = 6 signal, indicative of a high-spin (S = 5/2) iron(III) center. nih.gov In contrast, the alkaline-ferriheme d1 form is EPR silent. nih.gov Cyanide and imidazole (B134444) complexes of ferriheme (B1240928) d1 have also been studied by EPR. nih.gov The EPR signals of the NO-ferroheme d1 complex are similar to those observed in the holoenzyme. nih.gov In some cases, such as in nitrite-treated cytochrome cd1, the heme d1 can become EPR silent yet remain paramagnetic. This has been attributed to weak coupling between a low-spin Fe(III) and a radical species. acs.orgnih.gov

Table 2: EPR g-values for Heme d1 Complexes

| Complex | Spin State | g-values |

| Chloride-ferriheme d1 | High-spin (S=5/2) | g = 6 nih.gov |

| Cyanide-ferriheme d1 | Low-spin (S=1/2) | Signals observed nih.gov |

| Imidazole-ferriheme d1 | Low-spin (S=1/2) | Weak signals observed nih.gov |

| NO-ferroheme d1 | - | Signals observed, similar to holoenzyme nih.gov |

Resonance Raman Spectroscopy for Vibrational Mode Assignment and Ligand Probing

Resonance Raman (RR) spectroscopy provides detailed information about the vibrational modes of the heme d1 macrocycle and its interactions with axial ligands. unifi.it By selectively exciting into the electronic absorption bands of the heme, the vibrational modes of the chromophore are enhanced. This technique is sensitive to the oxidation state, spin state, and coordination geometry of the heme iron. acs.org For example, RR spectroscopy has been used to show that in the heme d1 precursor, dihydro-heme d1, the lack of the acrylic double bond leads to spectral differences compared to mature heme d1. d-nb.info The influence of the protein environment on the heme structure is reflected in the activation of certain out-of-plane modes in the low-frequency region of the RR spectrum. researchgate.net RR studies on mutants of cytochrome c peroxidase have provided insights into the interactions within the heme pocket. nih.gov

Magnetic Circular Dichroism (MCD) Studies

MCD spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, including heme d1. It is particularly useful for studying systems that are EPR silent. nih.gov For instance, in nitrite-treated cytochrome cd1, where the heme d1 is EPR silent, the temperature dependence of the MCD spectra demonstrated that the heme d1 is a low-spin Fe(III) species weakly coupled to a radical, rather than an oxoferryl (FeIV=O) state. acs.orgnih.gov MCD measurements of the imidazole-ferriheme d1 complex were consistent with a low-spin (S = 1/2) system, even though its EPR signals were very weak. nih.gov This highlights the complementary nature of MCD and EPR in characterizing the electronic and magnetic properties of heme d1 complexes.

Ecological and Biotechnological Research Applications of Heme D 1 Knowledge

Role of Heme d(1) in Global Nitrogen Cycling and Environmental Denitrification Processes

Heme d(1) is a key component in the microbial process of denitrification, a critical part of the global nitrogen cycle. Denitrification is the stepwise reduction of nitrate (B79036) (NO₃⁻) to nitrogen gas (N₂) and is carried out by various bacteria under anaerobic conditions. ontosight.airsc.orgd-nb.infonih.goviucr.org This process is vital for maintaining the balance of nitrogen in ecosystems, preventing the accumulation of nitrate and returning nitrogen to the atmosphere. ontosight.ai

Specifically, Heme d(1) serves as an essential cofactor for the enzyme cytochrome cd₁ nitrite (B80452) reductase (NirS). ontosight.aid-nb.infonih.govresearchgate.netnih.govufz.de This enzyme catalyzes the one-electron reduction of nitrite (NO₂⁻) to nitric oxide (NO), a pivotal step in the denitrification pathway. ontosight.aiacs.orgrsc.orgnih.govresearchgate.net The unique structure of Heme d(1) at the active site of NirS facilitates the binding of nitrite and its subsequent reduction. acs.orgrsc.orgiucr.orgresearchgate.net Research on the mechanism of NirS, particularly the role of the Heme d(1) cofactor, is ongoing to fully understand the details of this reaction. rsc.org The ability of the d₁-heme to rapidly release the product nitric oxide is crucial for the enzyme's activity and to avoid inhibition. nih.gov

Understanding the mechanisms of Heme d(1)-containing enzymes like NirS can contribute to knowledge on nitrogen cycling and inform strategies to manipulate or regulate denitrification processes in various environments. ontosight.ai This could have implications for agricultural practices aimed at reducing nitrogen loss and mitigating the release of nitrous oxide (N₂O), a potent greenhouse gas produced during denitrification. rsc.org

Heme d(1) in Diverse Microbial Organisms (e.g., Pseudomonas aeruginosa, Heliobacteria)

Heme d(1) is found in specific bacterial enzymes, most notably the cytochrome cd₁ nitrite reductase (NirS) present in a variety of denitrifying bacteria. ontosight.aiacs.orgnih.govresearchgate.netebi.ac.uk A prominent example is the opportunistic human pathogen Pseudomonas aeruginosa. acs.orgd-nb.inforesearchgate.netnih.govufz.dercsb.org In P. aeruginosa, the genes involved in Heme d(1) biosynthesis and its insertion into NirS are often located within a nir operon. researchgate.netnih.gov

Studies on P. aeruginosa have provided significant insights into the biosynthesis of Heme d(1). The process involves multiple enzymatic steps starting from uroporphyrinogen III. researchgate.netnih.gov Research has identified enzymes like NirE, which catalyzes the methylation of uroporphyrinogen III, and NirN, which is involved in the final step of introducing a double bond into a propionate (B1217596) side chain of a precursor molecule to form the acrylate (B77674) side chain characteristic of Heme d(1). d-nb.inforesearchgate.netnih.govufz.dercsb.orgnih.gov The NirN protein from P. aeruginosa has been shown to be a novel electron-bifurcating dehydrogenase catalyzing this crucial last step. d-nb.infonih.govufz.dercsb.org

Beyond Pseudomonas aeruginosa, bioinformatics analysis has revealed the presence of gene clusters related to Heme d(1) biosynthesis in other microbial species, including Heliobacteria, such as Heliobacterium mobilis and Heliophilum fasciatum. nih.govmicrobiologyresearch.orgnih.govebi.ac.uk While Heliobacteria are known for nitrogen fixation and ammonia (B1221849) assimilation, the discovery of these gene clusters suggests a potential for Heme d(1) synthesis in these organisms, providing further avenues for research into the distribution and evolutionary history of this cofactor. nih.govmicrobiologyresearch.orgnih.gov

Research on Microbial Heme Auxotrophy and Environmental Heme Availability

While many bacteria can synthesize heme de novo, a significant number of microbial groups lack the complete heme biosynthetic pathway and are thus considered heme auxotrophs, requiring exogenous heme from their environment. biorxiv.orgpnas.orgnih.govoup.comfrontiersin.org This phenomenon was previously thought to be limited primarily to pathogens, symbionts, or microbes in nutrient-rich conditions. biorxiv.orgpnas.org However, recent research indicates that heme auxotrophy is more widespread, even among abundant free-living organisms, particularly in aquatic environments. biorxiv.orgpnas.org

Studies on the acI lineage, a prevalent bacterial group in freshwater habitats, have experimentally demonstrated their requirement for exogenous heme for growth. biorxiv.orgpnas.org Genomic analyses of these bacteria confirm the absence of essential enzymes for heme biosynthesis, suggesting that heme auxotrophy is a conserved trait in this lineage. biorxiv.orgpnas.org Furthermore, analyses of a large number of microbial genomes have revealed that heme auxotrophy is present in various other uncultivated microbial groups. biorxiv.orgpnas.org

The presence of heme auxotrophy in diverse environmental microbes highlights the importance of environmental heme availability. Heme can originate from various sources in natural systems, including hemoproteins released from other organisms through processes like viral lysis. biorxiv.org Concentrations of dissolved iron-porphyrin-like complexes and Heme b in natural waters have been found to be sufficient to support the growth of heme-auxotrophic strains. biorxiv.org Research into how heme-auxotrophic bacteria acquire and utilize environmental heme, including the mechanisms of uptake and management, is crucial for understanding their lifestyle and ecological roles. nih.govfrontiersin.org

Potential for Enzyme Engineering and Biocatalysis Research Utilizing Heme d(1) Systems

The unique catalytic properties of Heme d(1), particularly its role in the reduction of nitrite to nitric oxide by cytochrome cd₁ nitrite reductase, make the Heme d(1) system a subject of interest for enzyme engineering and biocatalysis research. Enzymes, in general, are highly efficient and selective biocatalysts with growing applications in various industries. edulll.grrsc.org Heme enzymes, known for their ability to catalyze a wide range of oxidation reactions, are particularly promising in this regard. nih.gov

Research in enzyme engineering aims to modify or redesign enzymes to enhance their activity, stability, or alter their substrate specificity for desired industrial processes. edulll.grrsc.org The detailed understanding of the structure and function of Heme d(1) within the NirS enzyme provides a foundation for such engineering efforts. acs.orgrsc.orgiucr.orgresearchgate.net Although much of the enzyme engineering work with heme enzymes has focused on other types like cytochrome P450s and peroxidases, the principles and techniques developed can potentially be applied to Heme d(1)-containing enzymes. nih.govmdpi.com

Studies on the biosynthesis of Heme d(1) and the proteins involved, such as NirN and NirF, also offer potential targets for manipulation. d-nb.inforesearchgate.netnih.govufz.dercsb.org Understanding the mechanisms of Heme d(1) insertion into its target enzyme could inform strategies for reconstituting or engineering functional Heme d(1) systems in vitro or in heterologous hosts for biocatalytic applications. d-nb.inforesearchgate.netnih.govnih.gov

Q & A

Q. How to frame a research question on Heme d(1) that addresses gaps in understanding its physiological roles?

- Guidelines : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does Heme d(1) act as a redox sensor in bacterial stress response, and what molecular interactions mediate this role?” Ensure the question aligns with gaps identified in recent reviews on heme protein functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.